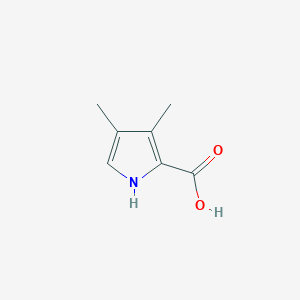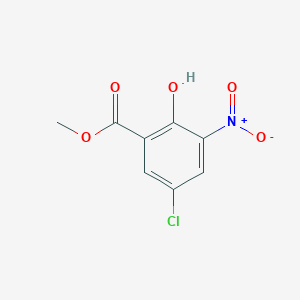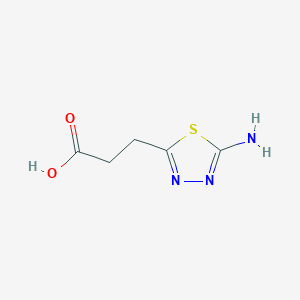
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is used as an intermediate in the synthesis of various substituted pyrrole products . It has a molecular weight of 139.15 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and two methyl groups attached to the 3rd and 4th carbon atoms of the ring. The 2nd carbon atom of the ring is attached to a carboxylic acid group .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the retrieved sources .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 139.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved sources .
Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid exhibits significant properties in molecular recognition and hydrogen bonding. This is evident in its self-complementing ability to form intermolecular hydrogen-bonded dimers, as seen in various studies, including one by Wash et al. (1997) (Wash et al., 1997). These dimers have been observed in crystal structures, chloroform solutions, and even in the gas phase, showcasing its versatility in different environments.
Synthesis and Spectroscopy
Pyrrole derivatives, such as those related to this compound, are vital in the synthesis of acid hydrazide-hydrazones and their derivatives. Singh et al. (2013) and Kumar et al. (2013) conducted comprehensive studies on the synthesis and spectroscopic analysis of such compounds, highlighting their exothermic and spontaneous formation at room temperature and the presence of multiple interactions in their dimer forms (Singh et al., 2013), (Kumar et al., 2013).
Antimicrobial Properties
Pyrrole derivatives, including those structurally similar to this compound, have shown significant antimicrobial properties. Hublikar et al. (2019) synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Non-Linear Optical Material
Research by Singh et al. (2014) indicates that certain pyrrole derivatives can be used as non-linear optical (NLO) materials due to their high first hyperpolarizability. This opens up potential applications in optical technology and materials science (Singh et al., 2014).
Properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOJTKFLLYADNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343072 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-55-6 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















